Product packaging for 3-Chloro-2-(2-methoxyphenyl)pyridine(Cat. No.:CAS No. 847225-96-1)

3-Chloro-2-(2-methoxyphenyl)pyridine

Cat. No.: B6309376
CAS No.: 847225-96-1
M. Wt: 219.66 g/mol
InChI Key: PDKUPMSGZUPPND-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a 2-methoxyphenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, molecular switches, and agrochemicals. Its synthesis typically involves coupling reactions or functional group transformations, as evidenced by related compounds in the literature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B6309376 3-Chloro-2-(2-methoxyphenyl)pyridine CAS No. 847225-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(2-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKUPMSGZUPPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 3-chloro-2-(2-methoxyphenyl)pyridine, this method involves:

  • Starting material : 2,3-dichloropyridine.

  • Reagents : 2-methoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Conditions : Reflux in a solvent such as 1,4-dioxane or dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with 2,3-dichloropyridine, followed by transmetallation with the boronic acid. The final reductive elimination yields the coupled product.

Example Protocol :

  • Combine 2,3-dichloropyridine (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.5 mmol) in DMF (10 mL).

  • Heat at 100°C under nitrogen for 18 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate this compound.

Yield : 68–75% (hypothetical, based on analogous reactions in).

Sonogashira Coupling Adaptations

While Sonogashira couplings typically target alkynyl intermediates, modifications allow aryl group introductions. For instance:

  • Substrate : 2,3-dichloropyridine.

  • Reagents : 2-methoxyphenylacetylene, PdCl₂(PPh₃)₂, CuI, and triethylamine.

  • Conditions : 100°C in DMF for 2 hours, followed by cyclization with Na₂S.

Limitation : This route primarily yields thienopyridine derivatives, necessitating additional steps to isolate the target compound.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a pathway to introduce the 2-methoxyphenyl group via displacement of a halogen atom. However, the electron-deficient pyridine ring complicates this approach.

Directed Lithiation

  • Substrate : 3-chloropyridine.

  • Reagents : LDA (lithium diisopropylamide) at -78°C, followed by quenching with 2-methoxybenzaldehyde.

  • Challenge : Low regioselectivity and competing side reactions reduce practicality.

Grignard Reagent Utilization

  • Substrate : 2,3-dichloropyridine.

  • Reagents : 2-methoxyphenylmagnesium bromide.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : <30% due to poor reactivity of aryl Grignards with pyridine chlorides.

Chlorination of Pre-Functionalized Pyridines

Radical Chlorination

Adapting methods from, chlorination of 2-(2-methoxyphenyl)pyridine can introduce a chlorine atom at position 3:

  • Substrate : 2-(2-methoxyphenyl)pyridine.

  • Reagents : Cl₂ gas, FeCl₃ catalyst.

  • Conditions : 120–140°C, 6–8 hours.

  • Yield : ~50% (extrapolated from).

Mechanism : Radical propagation via FeCl₃-mediated homolytic cleavage of Cl₂, favoring meta-substitution due to the electron-donating methoxy group.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Suzuki-Miyaura Coupling2,3-DichloropyridinePd(PPh₃)₄, boronic acid68–75%High regioselectivity, scalableRequires palladium catalyst
Sonogashira Adaptation2,3-DichloropyridinePdCl₂(PPh₃)₂, Na₂S40–50%Versatile for heterocyclesMulti-step, low yield
Radical Chlorination2-(2-Methoxyphenyl)pyridineCl₂, FeCl₃~50%Direct functionalizationHarsh conditions, safety concerns
Grignard Substitution2,3-Dichloropyridine2-Methoxyphenylmagnesium bromide<30%Simple reagentsLow efficiency, poor selectivity

Chemical Reactions Analysis

3-Chloro-2-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(2-methoxyphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyridine Derivatives
Compound Name Substituents (Pyridine Positions) Core Structure Notable Functional Groups Reference
3-Chloro-2-(2-methoxyphenyl)pyridine Cl (C3), 2-methoxyphenyl (C2) Pyridine Methoxy, Chloro
2-(2-Methoxyphenyl)pyridine oxide (Compound 6) 2-methoxyphenyl (C2), oxide (N1) Pyridine oxide Methoxy, Oxide
(E)-3-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine Cl (C3), sulfonylvinyl (C2) Pyridine Chloro, Sulfonyl, Vinyl
3-Chloro-2-(3-nitro-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Cl (C3), nitro/trifluoromethoxy (C2) Pyridine Nitro, Trifluoromethoxy, CF3
3-Chloro-2-(piperidin-4-yl)indole derivative Cl (C3), 2-methoxyphenyl (C2), piperidine Indole-pyridine hybrid Methoxy, Chloro, Piperidine

Key Observations :

  • The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) in analogs like compound 7e .
  • N-oxide formation (as in Compound 6) reduces planarity and alters reactivity compared to the parent pyridine .
  • Sulfonylvinyl and piperidine substituents in other derivatives enhance biological targeting (e.g., Nrf2 activation) or solubility .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectroscopic Data (1H NMR δ, ppm) Reference
This compound Not reported 219.67 Aromatic protons: ~6.8–8.5 (methoxyphenyl), pyridine H: ~8.3–8.6
7e (trifluoromethoxy/nitro derivative) 122.1–124.8 513.73 Trifluoromethyl: δ 7.5–8.1 (pyridine), nitro: δ 8.3–8.6
7f (trifluoromethoxy/trifluoromethyl) 73.3–75.1 565.73 CF3 groups: δ 7.6–8.2 (pyridine)
CCPEHP (hydrazone-pyridine) Not reported 296.15 Hydrazone NH: δ 10.2–11.0, pyridine H: ~8.1–8.5

Key Observations :

  • Melting points vary significantly with substituents. Electron-withdrawing groups (e.g., nitro in 7e) increase rigidity and melting points compared to trifluoromethyl analogs (7f) .
  • 1H NMR shifts for methoxyphenyl protons (~6.8–7.5 ppm) are distinct from nitro or trifluoromethyl-substituted analogs, which show downfield shifts due to electron withdrawal .

Key Observations :

  • The methoxyphenyl group enables pH-sensitive behavior in molecular switches, unlike sulfonylvinyl derivatives, which prioritize redox modulation .
  • Chlorine at C3 is critical across analogs: it enhances electrophilicity in Nrf2 activators and stabilizes π-stacking in protease inhibitors .

Key Observations :

  • Suzuki coupling is a common strategy for aryl-pyridine synthesis, though yields vary with substituent compatibility .
  • Trifluoromethylation steps (e.g., in 7e) reduce yields due to harsh reaction conditions .

Biological Activity

3-Chloro-2-(2-methoxyphenyl)pyridine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN, with a molecular weight of approximately 219.67 g/mol. The structure features a pyridine ring substituted with a chloro group and a methoxyphenyl moiety, which may influence its biological activity through various mechanisms.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions can modulate various signaling pathways and biochemical processes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.
  • Antimicrobial Activity : The presence of halogen and methoxy groups may enhance its binding affinity to microbial targets, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Bacillus subtilis16

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 15 µM
  • Cell Line Tested : HeLa (cervical cancer)
    • IC50 Value : 20 µM

These findings suggest that the compound could be further investigated as a potential therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested, particularly against resistant strains of bacteria .
  • Anticancer Research :
    In vitro assays conducted on several cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-(2-methoxyphenyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chloro-substituted pyridine derivative can react with a 2-methoxyphenyl precursor in the presence of a base (e.g., K₂CO₃) and a palladium catalyst for cross-coupling . Reaction temperature (80–120°C) and solvent polarity (DMF or THF) critically affect yield. Impurities often arise from incomplete substitution, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions: the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 234.0422 for C₁₂H₁₀ClNO). X-ray crystallography (using SHELX software ) resolves bond angles and torsional strain between the pyridine and methoxyphenyl moieties .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

  • Methodological Answer : The chlorine atom at the 3-position undergoes nucleophilic substitution with amines or thiols, while the methoxyphenyl group can participate in demethylation (via BBr₃) or electrophilic aromatic substitution. For example, Suzuki-Miyaura coupling with boronic acids modifies the pyridine ring . Kinetic studies recommend monitoring reactions via TLC or HPLC to optimize stoichiometry and avoid side products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) predict NMR chemical shifts and vibrational frequencies (FT-IR/Raman), reconciling discrepancies between experimental and theoretical data. For instance, torsional strain in the methoxyphenyl-pyridine linkage may cause unexpected splitting in NMR peaks, which DFT can model by optimizing ground-state geometry .

Q. What strategies mitigate challenges in crystallizing 3-Chloro-2-(2-methoxhenyl)pyridine for X-ray studies?

  • Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) promotes single-crystal growth. Twinning, common in halogenated pyridines, is addressed using SHELXD for structure solution and Olex2 for refinement . Thermal ellipsoid analysis in PLATON confirms disorder in methoxy groups .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer : The compound’s chloro and methoxy groups enhance binding to hydrophobic enzyme pockets. In vitro assays (e.g., fluorescence polarization for kinase inhibition) quantify IC₅₀ values. Molecular docking (AutoDock Vina) models interactions with targets like anaplastic lymphoma kinase (ALK), while SAR studies explore substitutions at the 3-position to improve potency .

Q. What analytical techniques differentiate isomeric byproducts during the synthesis of this compound?

  • Methodological Answer : LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) separates isomers based on retention time. MS/MS fragmentation patterns (e.g., loss of Cl⁻ vs. OCH₃) distinguish regioisomers. 2D NMR (NOESY) identifies spatial proximity between substituents .

Q. How do solvent effects influence the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) reveals redox peaks corresponding to pyridine ring reduction (-1.2 V vs. Ag/AgCl). Solvent polarity index correlates with peak broadening; computational solvation models (COSMO-RS) predict stabilization of charged intermediates .

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